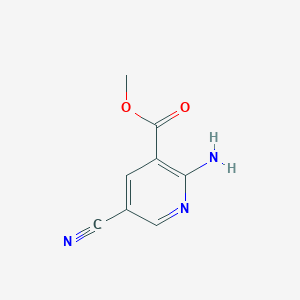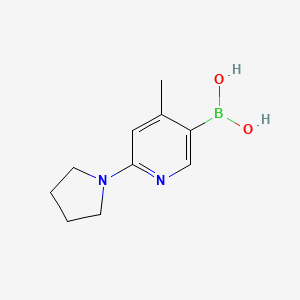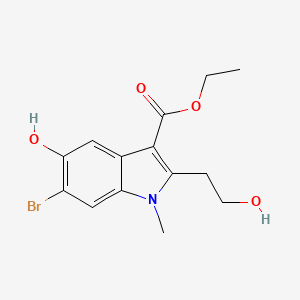
Methyl 2-amino-5-cyanonicotinate
説明
Methyl 2-amino-5-cyanonicotinate (M2ACN) is an organic compound derived from nicotinic acid, which is an important part of the vitamin B3 family. M2ACN is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a wide range of applications in the medical and scientific fields due to its unique properties.
科学的研究の応用
Metabolic Studies
Studies on nicotine metabolism in rabbit liver microsomal fractions led to the identification of cyanonicotine compounds. This research is important for understanding metabolic pathways and potential applications in pharmacology and toxicology (Nguyen, Gruenke, & Castagnoli, 1979).
DNA Methylation and Mutagenicity
The cytosine analog 5-aza-2'-deoxycytidine, used clinically to reactivate genes silenced by DNA methylation, demonstrates the potential application of such compounds in genetic regulation and cancer treatment. This underscores the significance of studying similar compounds for understanding DNA methylation processes and their implications in medical science (Jackson-Grusby et al., 1997).
Synthetic Chemistry and Drug Design
The efficient synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function on the pyridine ring, starting from 2-cyanonicotinic acid, highlights the role of such compounds in the development of novel chemical entities. This has implications for drug discovery and the design of biologically active molecules (Ovdiichuk et al., 2015).
Chemical Synthesis and Alkaloid Studies
Research on the synthesis of Methyl 5-formylnicotinate and its derivatives demonstrates the importance of Methyl 2-amino-5-cyanonicotinate and related compounds in the field of organic chemistry, particularly in the synthesis of complex organic molecules and alkaloids (Wenkert et al., 1970).
Epigenetic Regulation
The conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA by MLL Partner TET1 highlights the relevance of such compounds in understanding and manipulating epigenetic regulation. This has potential applications in gene therapy, cancer treatment, and understanding developmental biology (Tahiliani et al., 2009).
Agricultural Chemistry
The novel conversion of certain esters to cyano esters, used as precursors in the production of chemical hybridizing agents in wheat and barley, underscores the importance of this compound in agricultural chemistry, particularly in the development of hybrid crops and improving agricultural yield (Beck, Ackmann, Staszak, & Wright, 1988).
生化学分析
Biochemical Properties
Methyl 2-amino-5-cyanonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the nicotinic acid pathway, influencing the synthesis and metabolism of nicotinic acid derivatives. The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the nicotinic acid pathway, thereby altering cellular metabolism and energy production. Additionally, it can affect cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes in the nicotinic acid pathway, leading to inhibition or activation of these enzymes. This, in turn, affects the synthesis and metabolism of nicotinic acid derivatives. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects. Long-term exposure to the compound has been observed to result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the nicotinic acid pathway. It interacts with enzymes and cofactors involved in the synthesis and metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production. Additionally, the compound can influence other metabolic pathways, such as the methionine cycle and the transsulfuration pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical and cellular effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
methyl 2-amino-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKEGJJWJLXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259870 | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-81-8 | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















